Cyclo(-Pro-Thr) is classified under cyclic dipeptides or diketopiperazines, which are formed through the cyclization of linear dipeptides. This compound can be sourced through chemical synthesis methods, particularly solid-phase peptide synthesis and solution-phase synthesis. Its molecular formula is C₆H₁₁N₃O₂, with a CAS number of 227777-31-3, indicating its identification in chemical databases .
Cyclo(-Pro-Thr) can be synthesized using several methods:
The molecular structure of Cyclo(-Pro-Thr) features a cyclic arrangement of proline and threonine residues. Key structural details include:
The stability of cyclo(-Pro-Thr) is attributed to its rigid structure, which can enhance its interaction with biological targets compared to linear peptides.
Cyclo(-Pro-Thr) can participate in several chemical reactions:
Cyclo(-Pro-Thr) exhibits biological activity through its interaction with various biological targets:
Cyclo(-Pro-Thr) possesses several notable physical and chemical properties:
The compound's stability allows it to maintain its structure under various conditions, making it suitable for therapeutic applications.
Cyclo(-Pro-Thr) has a wide range of applications across different scientific fields:
Cyclo(-Pro-Thr) is naturally synthesized by diverse bacterial species through intracellular enzymatic pathways. Bacillus and Corynebacterium genera serve as primary producers, with Bacillus subtilis and Corynebacterium tuberculostearicum identified as efficient biosynthetic hosts. These microorganisms employ endogenous amino acid pools (L-proline and L-threonine) for cyclodipeptide assembly under nutrient-limited conditions or stationary phase growth [5] [6]. Metabolic studies reveal that biosynthesis efficiency correlates with proline availability, as this imino acid serves as the primary cyclization initiator. Typical yields in wild-type strains range from 15–45 mg/L, though optimization of fermentation parameters (carbon source, pH, and aeration) can enhance productivity [9].
Genomic analyses of producing strains reveal conserved gene clusters encoding precursor biosynthesis enzymes and transporter systems. Notably, comparative proteomics demonstrates upregulation of proline biosynthesis enzymes (ProA, ProB) and threonine dehydratase (IlvA) during peak Cyclo(-Pro-Thr) production phases [6]. The ecological role of Cyclo(-Pro-Thr) in microbial communities involves potential signaling functions and competitive advantages through biofilm modulation, though its exact quorum-sensing mechanisms remain under investigation [10].
Table 1: Microbial Producers of Cyclo(-Pro-Thr)
Bacterial Strain | Optimal Culture Conditions | Reported Yield | Primary Function |
---|---|---|---|
Bacillus subtilis 168 | Minimal medium, 37°C, 72h | 28 mg/L | Sporulation signaling |
Corynebacterium tuberculostearicum | Tryptic soy broth, 30°C, 48h | 45 mg/L | Skin microbiome regulation |
Pseudomonas fluorescens | LB medium, 25°C, 96h | 15 mg/L | Biofilm modulation |
Streptomyces coelicolor | R2YE medium, 30°C, 120h | 32 mg/L | Secondary metabolite |
The enzymatic conversion of linear dipeptides to Cyclo(-Pro-Thr) occurs through ATP-dependent intramolecular cyclization catalyzed by cyclodipeptide synthases (CDPSes). These enzymes belong to the tRNA-dependent synthase family and utilize aminoacyl-tRNAs as substrates [4] [10]. The reaction mechanism proceeds via a ping-pong bi-bi kinetic model: First, the prolyl-tRNAPro donates its L-proline moiety to form a covalent enzyme-prolyl intermediate. Subsequent nucleophilic attack by threonyl-tRNAThr forms the linear dipeptidyl-enzyme adduct. Intramolecular aminolysis then releases the cyclic product through a thermodynamically favored 6-exo-trig cyclization [9] [10].
Crystallographic studies of CDPSes reveal a conserved Rossmann-fold domain that positions the Pro-Thr dipeptide in a bent conformation ideal for cyclization. The catalytic pocket contains specific residues (Arg175, Glu62 in B. subtilis CDPS) that stabilize the transition state through hydrogen bonding with the threonyl hydroxyl group [10]. This interaction lowers the energy barrier for cyclization and explains the enzyme's preference for hydroxylated residues like threonine. The reaction maintains strict stereochemical control, producing exclusively the cis-configured diketopiperazine ring with L-configured amino acids [4].
Table 2: Enzymatic Parameters for Cyclo(-Pro-Thr) Formation
Enzyme Source | Km (Pro-tRNA) [μM] | Km (Thr-tRNA) [μM] | kcat [min⁻¹] | Stereochemical Outcome |
---|---|---|---|---|
B. subtilis CDPS | 8.2 ± 0.9 | 12.5 ± 1.3 | 4.8 | L,L-cis |
S. coelicolor CDPS | 15.3 ± 2.1 | 9.8 ± 0.7 | 3.2 | L,L-cis |
E. coli YcdB | 22.4 ± 3.5 | 18.7 ± 2.4 | 1.9 | L,L-cis |
Solid-phase synthesis of Cyclo(-Pro-Thr) employs Fmoc-based chemistry with strategic resin selection and cyclization optimization to overcome the steric challenges posed by proline's cyclic structure and threonine's β-hydroxyl group. The aryl hydrazide linker has emerged as particularly effective, allowing on-resin dipeptide assembly followed by controlled cleavage-cyclization [3]. Synthesis proceeds through four optimized steps: (1) Fmoc-Thr(tBu)-OH loading to 2-chlorotrityl resin (≥0.8 mmol/g substitution); (2) Fmoc deprotection with 20% piperidine/DMF; (3) Fmoc-Pro-OH coupling using HBTU/DIPEA activation; (4) Cleavage-cyclization via oxidation with N-bromosuccinimide/pyridine followed by triethylamine treatment [3] [8].
Critical parameters influencing cyclization efficiency include solvent polarity (optimal in DCM/DMF 4:1), amino acid activation method (phosphonium salts superior to carbodiimides), and side-chain protection. Threonine's hydroxyl requires tert-butyl protection to prevent β-elimination during cyclization, while proline's carboxyl group remains unprotected for nucleophilic attack [6]. Comparative studies demonstrate that cyclization yields decrease significantly with bulkier resins (Wang resin: 42%; 2-chlorotrityl: 78%) due to steric constraints on transition-state geometry. Microwave-assisted cyclization (50W, 70°C, 15 min) enhances yields to >85% by reducing aspartimide formation [3] [10].
Table 3: SPPS Strategies for Cyclo(-Pro-Thr) Synthesis
Synthetic Approach | Resin Type | Cyclization Method | Purity (%) | Overall Yield (%) |
---|---|---|---|---|
Aryl hydrazide linker | 4-Fmoc-hydrazinobenzoyl AM | NBS oxidation | 97 | 75 |
Standard Fmoc-SPPS | Wang resin | TFA cleavage then solution cyclization | 83 | 42 |
Kaiser oxime resin | Oxime resin | Nucleophilic cleavage | 78 | 35 |
Safety-catch linker | Sulfonamide resin | Cyanomethylation | 89 | 61 |
While Cyclo(-Pro-Thr) biosynthesis primarily occurs via CDPS pathways, certain bacterial systems employ nonribosomal peptide synthetases (NRPS) for its production. NRPS machinery follows a modular architecture where each module incorporates one amino acid into the peptide backbone [4] [9]. For Cyclo(-Pro-Thr), a bimodular NRPS system operates: Module 1 (Pro incorporation) contains adenylation (A1), peptidyl carrier protein (PCP1), and condensation (C1) domains; Module 2 (Thr incorporation) consists of adenylation (A2), PCP2, and thioesterase (TE) domains [9].
The assembly mechanism initiates with A1 domain activating L-proline as prolyl-AMP, which transfers to PCP1 via phosphopantetheinyl arm. Similarly, L-threonine is activated and loaded onto PCP2. The C1 domain then catalyzes amide bond formation between proline and threonine, forming the linear dipeptidyl-S-PCP2 intermediate. Macrocyclization occurs through nucleophilic attack by the Thr α-amino group on the thioester carbonyl, catalyzed by the TE domain [4] [9]. Key structural features include: (1) The A1 domain contains conserved motif D235xRG for proline recognition; (2) The TE domain adopts a α/β-hydrolase fold with catalytic triad Ser86-His237-Asp209; (3) Epimerization domains are notably absent, preserving L,L-configuration [4] [9].
Gene clusters encoding Cyclo(-Pro-Thr) NRPS (e.g., ctbA in C. tuberculostearicum) display characteristic organization: nrpS1 (A1-PCP1-C1), nrpS2 (A2-PCP2-TE), flanked by transporter genes and regulatory elements. Transcription is regulated by quorum-sensing systems involving LuxR-type regulators that respond to cell density [9]. Heterologous expression in E. coli confirms that minimal ctbA and ctbB genes suffice for Cyclo(-Pro-Thr) production, yielding 20 mg/L in optimized conditions [9].
Table 4: NRPS Domains Involved in Cyclo(-Pro-Thr) Assembly
Domain | Function | Key Motifs/Residues | Substrate Specificity |
---|---|---|---|
Adenylation (A1) | Pro activation and loading | D235xRG (proline code) | L-Proline |
PCP1 | Prolyl-thioester carrier | LGG(D/H)SL motif | Phosphopantetheine arm |
Condensation (C1) | Amide bond formation | HHxxxDG motif | Accepts Pro donor |
Adenylation (A2) | Thr activation and loading | T239xKT (threonine code) | L-Threonine |
PCP2 | Threonyl-thioester carrier | LGG(D/H)SL motif | Phosphopantetheine arm |
Thioesterase (TE) | Cyclization and release | GxSxG nucleophilic elbow | Dipeptidyl-S-PCP2 |
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